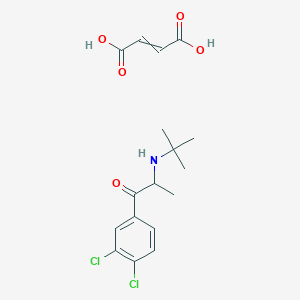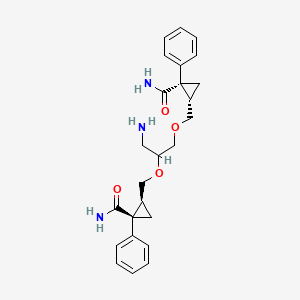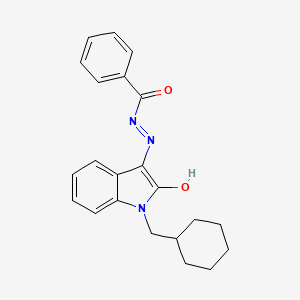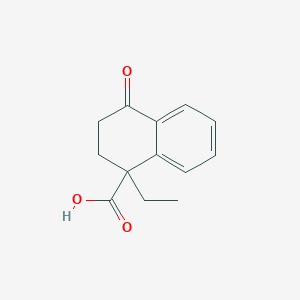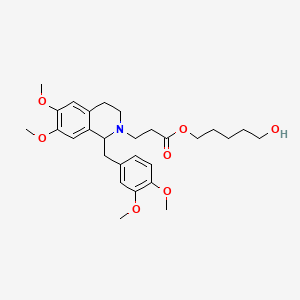
Norlaudanosine N-5-Hydroxypentyl Propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norlaudanosine N-5-Hydroxypentyl Propionate is a chemical compound that serves as an intermediate in the synthesis of various neuromuscular blocking agents. It is particularly notable for its role in the production of N-Desmethyl-transatracurium Besylate, a structural analogue of Atracurium Besylate, which is used as a neuromuscular blocking agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Norlaudanosine N-5-Hydroxypentyl Propionate involves multiple steps, starting from basic organic compounds. The process typically includes the following steps:
Formation of the Isoquinoline Core: This involves the condensation of 3,4-dimethoxybenzylamine with a suitable aldehyde to form the isoquinoline core.
Esterification: The final step involves the esterification of the hydroxylated isoquinoline with 5-hydroxypentyl propionate under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Norlaudanosine N-5-Hydroxypentyl Propionate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different isoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various isoquinoline derivatives, which can be further utilized in the synthesis of neuromuscular blocking agents and other pharmaceuticals.
Aplicaciones Científicas De Investigación
Norlaudanosine N-5-Hydroxypentyl Propionate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, particularly in the context of neuromuscular blocking.
Medicine: It serves as an intermediate in the synthesis of neuromuscular blocking agents, which are used during surgical procedures to induce muscle relaxation.
Industry: The compound is used in the large-scale production of pharmaceuticals, particularly those related to neuromuscular blocking.
Mecanismo De Acción
The mechanism of action of Norlaudanosine N-5-Hydroxypentyl Propionate involves its role as an intermediate in the synthesis of neuromuscular blocking agents. These agents work by blocking the transmission of nerve impulses to the muscles, leading to muscle relaxation. The molecular targets include nicotinic acetylcholine receptors at the neuromuscular junction.
Comparación Con Compuestos Similares
Similar Compounds
Atracurium Besylate: A neuromuscular blocking agent used in anesthesia.
N-Desmethyl-transatracurium Besylate: A structural analogue of Atracurium Besylate.
2-(9-Hydroxy-3-oxo-4-oxanonyl)-2-methyl-1,2,3,4-tetrahydropapaverinium Benzenesulfonate: Another impurity of Atracurium Besylate.
Uniqueness
Norlaudanosine N-5-Hydroxypentyl Propionate is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various neuromuscular blocking agents. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C28H39NO7 |
|---|---|
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
5-hydroxypentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate |
InChI |
InChI=1S/C28H39NO7/c1-32-24-9-8-20(17-25(24)33-2)16-23-22-19-27(35-4)26(34-3)18-21(22)10-12-29(23)13-11-28(31)36-15-7-5-6-14-30/h8-9,17-19,23,30H,5-7,10-16H2,1-4H3 |
Clave InChI |
PHLOMNFRXKJVMF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCO)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


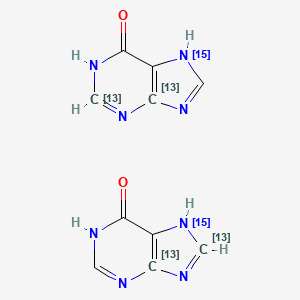

![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)
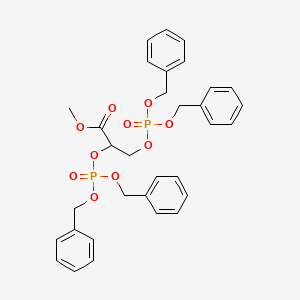
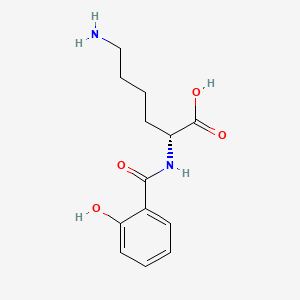
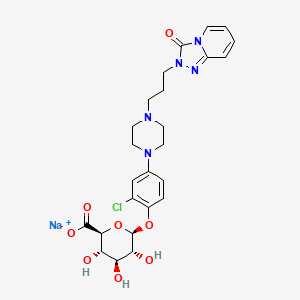
![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)


